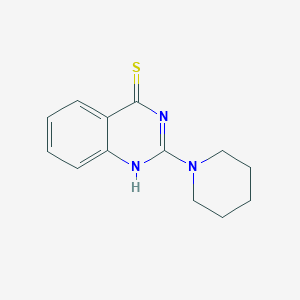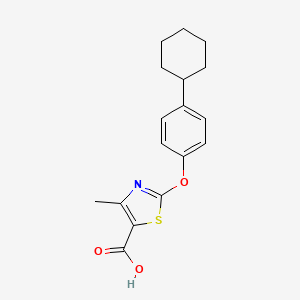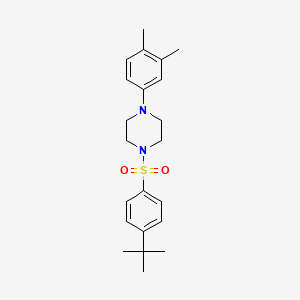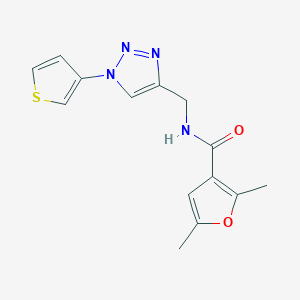![molecular formula C18H22N4O2 B2865067 (2-Methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone CAS No. 2415465-54-0](/img/structure/B2865067.png)
(2-Methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone is a compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. The compound exhibits a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Scientific Research Applications
(2-Methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to possess antiviral activity against several viruses, including HIV-1, hepatitis B virus, and herpes simplex virus. Additionally, the compound exhibits anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
The exact mechanism of action of (2-Methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone is not fully understood. However, it is believed that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. The antiviral activity of the compound is believed to be due to its ability to inhibit viral replication by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
(2-Methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, the compound has been shown to inhibit the replication of several viruses by interfering with viral DNA synthesis.
Advantages and Limitations for Lab Experiments
One of the advantages of (2-Methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone is its potent anticancer and antiviral activity. This makes it a potential candidate for the development of new cancer and antiviral drugs. However, one of the limitations of the compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research and development of (2-Methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone. One potential direction is the development of new formulations or delivery systems that can improve the solubility and bioavailability of the compound. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and to identify its potential targets for the development of new drugs. Finally, future studies should focus on the in vivo efficacy and safety of the compound to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of (2-Methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone involves a multi-step process. The first step involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2-methoxy-3-oxobut-2-enoate. This intermediate is then reacted with 6-methyl-4-chloropyrimidine and sodium hydride to form 2-methoxy-3-(6-methyl-4-pyrimidinyl)-3-oxopropanenitrile. The final step involves the reaction of this intermediate with piperidine and sodium borohydride to form the desired compound.
properties
IUPAC Name |
(2-methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-11-17(20-12-19-13)21-14-7-9-22(10-8-14)18(23)15-5-3-4-6-16(15)24-2/h3-6,11-12,14H,7-10H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSOIARLRCVGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2864997.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2864999.png)
![5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2865000.png)

![(3Z)-1-(4-fluorobenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865005.png)

